1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
Description
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is a halogenated aromatic compound characterized by a cyclopropane ring attached to a bromomethyl group and a chlorinated benzene ring. Its molecular formula is C₁₀H₁₀BrCl, with a molecular weight of 245.55 g/mol . The cyclopropane moiety introduces significant ring strain, which can influence its reactivity and stability compared to non-cyclic analogs. The chlorine atom at the ortho position on the benzene ring and the bromomethyl group on the cyclopropane ring make this compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.
Key physical properties (where available) include:
Properties
Molecular Formula |
C10H10BrCl |
|---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2 |
InChI Key |
AJBIUZWSIINVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CBr)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bromomethylcyclopropane Intermediate
The key intermediate, bromomethylcyclopropane, is typically prepared from cyclopropylcarbinol through halogenation reactions. Several methods have been documented:
Reaction with Dibromine and Triphenylphosphite Complex:
Cyclopropylcarbinol is reacted with a complex formed by dibromine and triphenylphosphite in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is conducted at low temperatures (below 2 °C) to minimize by-products such as 1-bromo-3-butene and bromocyclobutane, which arise from ring opening and isomerization, respectively. The stoichiometry typically involves 1 to 1.2 equivalents of triphenylphosphite relative to dibromine, with 2.0 to 3.5 moles of dibromine per liter of solvent.Alternative Halogenation Agents:
Other halogenation methods include using N-bromosuccinimide with dialkyl sulfides, phosphorus tribromide, hydrobromic acid, or sulfonyl halides to generate bromomethylcyclopropane or its sulfonate derivatives, which can then be converted by nucleophilic substitution to the bromide.
Formation of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
Once bromomethylcyclopropane is prepared, it is coupled with 2-chlorobenzyl chloride or 2-chlorobenzyl derivatives via organometallic intermediates:
Grignard Reaction Approach:
2-Chlorobenzyl chloride is converted to its Grignard reagent by reaction with magnesium flakes in the presence of iodine, tetrahydrofuran (THF), and toluene at controlled temperatures (20–45 °C). The Grignard reagent then reacts with the bromomethylcyclopropane intermediate or related cyclopropyl ketones to form the desired 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene after work-up and purification.Lithium-Halogen Exchange and Nucleophilic Addition:
Another method involves treating 2-bromo-1-chlorobenzene with n-butyllithium at low temperatures (−78 °C) to generate the aryllithium species, which is then reacted with cyclopropyl ketones or related intermediates. The reaction mixture is warmed to room temperature, quenched, and purified to yield the target compound.
Reaction Conditions and Purification
- Temperature control is critical throughout the synthetic steps to avoid side reactions and decomposition.
- Solvents such as THF, toluene, and DMF are commonly used for their ability to stabilize reactive intermediates.
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Yields reported in similar syntheses range from moderate to high (51–96%), depending on the exact substrate and conditions.
Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl derivative, while oxidation with potassium permanganate produces a carboxylic acid.
Scientific Research Applications
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is an organic compound with a bromomethyl group attached to a cyclopropyl ring connected to a chlorobenzene ring. It has the molecular formula and a molecular weight of 245.5. The compound is relevant in scientific and industrial applications because of its chemical structure and reactivity.
Scientific Research Applications
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is mainly used in chemistry, biology, medicine, and industry. Its unique structure makes it a valuable compound for research and development.
Chemistry
- Organic Synthesis This compound is a building block in organic synthesis for constructing complex molecules. Its structure enables the synthesis of novel organic frameworks and exploration of innovative chemical reactions.
- Halogenation The compound can be synthesized through the halogenation of cyclopropylbenzene derivatives. Bromination and chlorination reactions are typically employed to introduce the bromomethyl and chloro groups, respectively.
- Cyclopropanation Another method involves the cyclopropanation of benzene derivatives followed by halogenation steps to introduce the desired substituents.
Biology
- Synthesis of Bioactive Molecules It serves as a precursor in synthesizing biologically active molecules, including potential pharmaceuticals.
*the compound may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would vary based on the context in which the compound is used.
Medicine
- Therapeutic Agent or Intermediate in Drug Synthesis Research is ongoing to explore its potential as a therapeutic agent or intermediate in drug synthesis.
- Medicinal Chemistry The presence of a cyclopropyl ring and reactive halogen atoms (chlorine and bromine) suggests potential for further functionalization to create new drug candidates. Studies might investigate its interaction with biological targets or its suitability for modifying existing drugs.
Industry
- Production of Specialty Chemicals and Materials The compound finds applications in the production of specialty chemicals and materials.
- Batch Production In industrial settings, batch production methods are often used to synthesize this compound. This involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure high purity and yield.
- Continuous Flow Chemistry Continuous flow chemistry techniques can also be employed for the large-scale production of this compound. This method offers advantages in terms of efficiency and scalability.
Reactions
- Oxidation The compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate (), chromium trioxide (), and hydrogen peroxide ().
- Reduction Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives. Typical reducing agents include lithium aluminum hydride () and sodium borohydride ().
- Substitution Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound. These reactions can introduce different functional groups into the molecule. Nucleophilic substitution reactions often use strong nucleophiles like hydroxide () or cyanide (), while electrophilic substitutions may involve Lewis acids like aluminum chloride ().
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyclopropyl ring adds strain to the molecule, making it more reactive and enhancing its ability to interact with biological targets.
Comparison with Similar Compounds
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane
- Molecular Formula : C₁₁H₁₇Br
- Molecular Weight : 229.16 g/mol
- Key Difference: Incorporates a bicyclic framework (norbornane), which adds rigidity and steric bulk.
- Application : Used in specialized syntheses requiring strained hydrocarbon frameworks .
Halogen-Substituted Benzene Derivatives
1-(Bromomethyl)-2-chlorobenzene
1-(Bromomethyl)-4-chloro-2-fluorobenzene
- Molecular Formula : C₇H₅BrClF
- Molecular Weight : 223.47 g/mol
- Key Difference : Fluorine at the ortho position introduces strong electron-withdrawing effects.
- Application : Fluorine’s electronegativity enhances stability in Suzuki-Miyaura couplings .
Functionalized Derivatives
3-(2-Chlorophenyl)propanenitrile
1-(But-3-en-1-yl)-2-chlorobenzene
- Molecular Formula : C₁₀H₁₁Cl
- Application : Used in radical clock experiments to study reaction mechanisms .
- Comparison : The allyl group offers π-bond reactivity absent in the target compound.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature |
|---|---|---|---|---|
| 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene | C₁₀H₁₀BrCl | 245.55 | N/A | Cyclopropane + ortho-Cl |
| 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene | C₁₀H₁₀BrCl | 245.55 | N/A | Cyclopropane + para-Cl |
| 1-(Bromomethyl)-2-chlorobenzene | C₇H₆BrCl | 205.48 | 235.2 | No cyclopropane |
| 1-(Bromomethyl)-4-chloro-2-fluorobenzene | C₇H₅BrClF | 223.47 | N/A | Fluorine substitution |
Notes
- Safety : Brominated compounds often require careful handling due to toxicity and corrosivity. For example, 1-(bromomethyl)-2-chlorobenzene has a flash point of 196°F .
- Synthesis : The target compound’s cyclopropane ring likely requires specialized methods, such as [2+1] cycloadditions or ring-closing metathesis .
Biological Activity
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C10H10BrCl
Molecular Weight: 241.54 g/mol
IUPAC Name: 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
CAS Number: Not specified in the results.
Biological Activity Overview
Research indicates that 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene exhibits various biological activities, particularly in antimicrobial and anticancer applications. The compound has been investigated for its interaction with different biological targets, which may lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromomethyl and chlorobenzene groups contribute to its reactivity and binding affinity, enabling it to modulate various biochemical pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated compounds found that 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene demonstrated significant activity against several bacterial strains. The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting cellular processes.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 40 |
| Pseudomonas aeruginosa | 12 | 60 |
Anticancer Activity
In vitro studies have shown that 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene can inhibit the proliferation of cancer cells. The compound was tested against various cancer cell lines, revealing a dose-dependent effect on cell viability.
| Cell Line | IC50 (µM) | Effect on Apoptosis (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | 30 |
| A549 (Lung Cancer) | 20 | 40 |
| HeLa (Cervical Cancer) | 15 | 50 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of halogenated compounds suggests that the presence of bromine and chlorine atoms enhances biological activity through increased lipophilicity and reactivity. Modifications to the cyclopropyl group may further optimize its pharmacological properties.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene?
Methodological Answer:
The compound can be synthesized via cyclopropane ring formation followed by halogenation. A two-step approach is common:
Cyclopropanation: React 2-chlorobenzaldehyde with a bromomethylating agent (e.g., CH₂Br₂) under Simmons-Smith conditions to form the cyclopropyl intermediate .
Bromination: Introduce bromine at the cyclopropane methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
Critical Considerations:
- Monitor reaction temperature (0–5°C for cyclopropanation) to avoid ring-opening side reactions.
- Use anhydrous conditions to prevent hydrolysis of the bromomethyl group .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate unreacted bromomethyl precursors.
- Recrystallization: Employ a dichloromethane/hexane solvent system (1:3 ratio) to yield high-purity crystals .
Validation: Confirm purity via TLC (Rf ≈ 0.4 in hexane:EtOAc 9:1) and GC-MS (m/z 261.5 [M⁺]) .
Advanced: How does the bromomethyl group’s position influence nucleophilic substitution reactivity?
Methodological Answer:
The cyclopropane ring’s strain enhances the electrophilicity of the bromomethyl carbon. Key factors:
- Steric Effects: The cyclopropyl ring restricts access to the bromomethyl site, favoring SN2 mechanisms with small nucleophiles (e.g., NH₃) over bulky ones .
- Electronic Effects: Electron-withdrawing Cl at the ortho position polarizes the C-Br bond, accelerating substitution rates compared to para-substituted analogs .
Data Contradictions: Some studies report slower kinetics due to steric hindrance; resolve by adjusting solvent polarity (e.g., DMF enhances accessibility) .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H NMR: Identify cyclopropane protons as a multiplet (δ 1.2–1.5 ppm) and bromomethyl as a singlet (δ 4.3 ppm). Ortho-Cl causes deshielding of adjacent aromatic protons (δ 7.4–7.6 ppm) .
- ¹³C NMR: Cyclopropane carbons appear at δ 12–18 ppm; C-Br at δ 30–35 ppm .
- IR: Confirm C-Br stretch at ~560 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≈ 25–50 µg/mL) .
- Mechanism: The bromomethyl group may alkylate bacterial enzymes, while the Cl substituent enhances membrane penetration .
Limitations: Low solubility in aqueous media requires DMSO co-solvent (<1% v/v) to avoid cytotoxicity artifacts .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields (40–75%) arise from:
Radical Initiator Purity: AIBN must be recrystallized (mp 102–104°C) to ensure consistent bromination efficiency .
Cyclopropane Stability: Avoid prolonged exposure to light or heat during workup to prevent ring-opening byproducts .
Optimization: Use in-situ FTIR to monitor bromine consumption and terminate reactions at ~85% conversion .
Advanced: How do structural analogs compare in reactivity and bioactivity?
Methodological Answer:
| Analog | Key Differences | Impact |
|---|---|---|
| 1-[1-(Chloromethyl)cyclopropyl]-2-Cl | Lower electrophilicity (Cl vs. Br) | Reduced alkylation potency in bioassays |
| 1-[1-(Iodomethyl)cyclopropyl]-2-Cl | Higher leaving-group ability | Faster SN2 kinetics but lower stability |
| Design Insight: Fluorinated analogs (e.g., 2-F instead of Cl) improve metabolic stability but reduce antimicrobial activity . |
Advanced: What environmental degradation pathways are relevant?
Methodological Answer:
- Hydrolysis: Bromomethyl group reacts with water (t₁/₂ ≈ 72 h at pH 7) to form hydroxymethyl derivatives.
- Photolysis: UV exposure cleaves the cyclopropane ring, generating chlorobenzene and bromoacetone .
Mitigation: Store in amber vials at -20°C under argon to suppress degradation .
Advanced: How to model its electronic structure for reaction prediction?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals.
- HOMO localizes on the cyclopropane ring, indicating susceptibility to electrophilic attack.
- LUMO resides on the bromomethyl group, guiding nucleophilic substitution sites .
Validation: Compare computed NMR shifts (<2 ppm error) with experimental data .
Advanced: What strategies enable selective functionalization of the bromomethyl group?
Methodological Answer:
- Nucleophilic Substitution: Use NH₃ in THF (-40°C) to replace Br with NH₂ while preserving the cyclopropane .
- Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
Challenge: Competing ring-opening reactions require strict temperature control (<0°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
